molecular formula C20H21FN6O2 B5423150 N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide

N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide

Cat. No.: B5423150
M. Wt: 396.4 g/mol
InChI Key: PTUILIONGPCEEG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyrazole ring, and a benzamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and reagent in the synthesis of organic compounds, including medicinal products . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluoropyrimidinyl, piperidinyl, pyrazolyl, and methoxybenzamide groups would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrimidine, piperidine, and pyrazole groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve further testing to determine its efficacy and safety .

Properties

IUPAC Name

N-[2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-29-17-4-2-14(3-5-17)19(28)25-18-6-9-24-27(18)16-7-10-26(11-8-16)20-22-12-15(21)13-23-20/h2-6,9,12-13,16H,7-8,10-11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUILIONGPCEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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